N-(1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)propanamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PHENYLSULFANYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzodioxole and phenylsulfanyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PHENYLSULFANYL)PROPANAMIDE typically involves the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylthiol reagent.
Amide Bond Formation: The final step involves the coupling of the benzodioxole intermediate with a suitable amine to form the amide bond under standard peptide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PHENYLSULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzodioxole derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PHENYLSULFANYL)PROPANAMIDE would depend on its specific biological target. Generally, compounds with benzodioxole and phenylsulfanyl groups can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PHENYLSULFANYL)ACETAMIDE: Similar structure but with an acetamide group instead of propanamide.
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PHENYLSULFANYL)BUTANAMIDE: Similar structure but with a butanamide group instead of propanamide.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PHENYLSULFANYL)PROPANAMIDE is unique due to the specific combination of benzodioxole and phenylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H15NO3S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C16H15NO3S/c18-16(8-9-21-13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)20-11-19-14/h1-7,10H,8-9,11H2,(H,17,18) |
InChI Key |
IBZXQEWOKJCBID-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Origin of Product |
United States |
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